molecular formula C22H20N2O4 B2622698 1,6-Bis(2,3-dihydroindol-1-yl)hexane-1,3,4,6-tetrone CAS No. 866049-93-6

1,6-Bis(2,3-dihydroindol-1-yl)hexane-1,3,4,6-tetrone

Cat. No. B2622698
CAS RN: 866049-93-6
M. Wt: 376.412
InChI Key: LOOURAGZPRGOPQ-UHFFFAOYSA-N
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Description

1,6-Bis(2,3-dihydroindol-1-yl)hexane-1,3,4,6-tetrone, commonly known as BHHT, is an organic compound that has been used in many scientific research applications. BHHT has been found to possess a wide range of biochemical and physiological effects, and has been used in lab experiments to study a variety of topics.

Scientific Research Applications

BHHT has been used in a variety of scientific research applications due to its biochemical and physiological effects. For example, it has been used as a tool to study the effects of oxidative stress on cells, as well as to study the effects of inflammation. Additionally, BHHT has been used to study the effects of the compound on the central nervous system, as well as its effects on the metabolism of glucose.

Mechanism of Action

The exact mechanism of action of BHHT is not fully understood, however, it is believed to act as an antioxidant and anti-inflammatory agent. It is thought to reduce oxidative stress by scavenging reactive oxygen species and by inhibiting the production of pro-inflammatory cytokines. Additionally, it is believed to reduce inflammation by inhibiting the activation of NF-kB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
BHHT has been found to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells, which can lead to improved cell health and function. Additionally, BHHT has been found to reduce the production of pro-inflammatory cytokines, which can lead to improved immunity. Furthermore, BHHT has been found to improve glucose metabolism, which can lead to improved energy levels and overall health.

Advantages and Limitations for Lab Experiments

The use of BHHT in lab experiments has several advantages. BHHT is relatively easy to synthesize and is relatively inexpensive, making it an attractive option for research. Additionally, BHHT has been found to have a wide range of biochemical and physiological effects, making it a useful tool to study a variety of topics.
However, there are some limitations to the use of BHHT in lab experiments. The exact mechanism of action of BHHT is not fully understood, making it difficult to predict the effects of the compound on a given system. Additionally, BHHT is a relatively new compound, and there is limited research available on its effects.

Future Directions

In the future, there are several potential research directions for BHHT. One potential direction is to further investigate the mechanism of action of BHHT and to determine the exact biochemical and physiological effects of the compound. Additionally, further research could be conducted to determine the optimal dosage and usage of BHHT for various applications. Furthermore, further research could be conducted to determine the potential therapeutic uses of BHHT, such as its potential use as an anti-inflammatory or antioxidant agent. Finally, further research could be conducted to determine the potential side effects of BHHT and to develop strategies to minimize these effects.

Synthesis Methods

BHHT can be synthesized by a variety of methods, including the reaction of 2,3-dihydroindole-1-carboxylic acid with 1,3,4,6-tetrahydropyrimidine-2,5-dione in the presence of a base. The reaction of these two compounds yields BHHT, which is a white crystalline solid. Additionally, BHHT can be synthesized by the reaction of 1,3-dihydro-2H-indol-2-one with 1,3,4,6-tetrahydropyrimidine-2,5-dione in the presence of a base.

properties

IUPAC Name

1,6-bis(2,3-dihydroindol-1-yl)hexane-1,3,4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-19(13-21(27)23-11-9-15-5-1-3-7-17(15)23)20(26)14-22(28)24-12-10-16-6-2-4-8-18(16)24/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOURAGZPRGOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC(=O)C(=O)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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